molecular formula C11H8O3 B3057537 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- CAS No. 822520-92-3

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-

Cat. No.: B3057537
CAS No.: 822520-92-3
M. Wt: 188.18 g/mol
InChI Key: KIKLSQOOQGDQNG-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 6 positions and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- typically involves the oxidation of 1,6-dihydroxynaphthalene. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group at the 2 position.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative green chemistry approaches, such as the use of environmentally benign oxidizing agents, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-.

    Reduction: 2-Naphthalenemethanol, 1,6-dihydroxy-.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and aldehyde groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxaldehyde: Lacks the hydroxyl groups at the 1 and 6 positions.

    1,6-Dihydroxynaphthalene: Lacks the aldehyde group at the 2 position.

    2-Naphthalenemethanol, 1,6-dihydroxy-: The aldehyde group is reduced to a primary alcohol.

Uniqueness

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,6-dihydroxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-8-2-1-7-5-9(13)3-4-10(7)11(8)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKLSQOOQGDQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C=O)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478590
Record name 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822520-92-3
Record name 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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